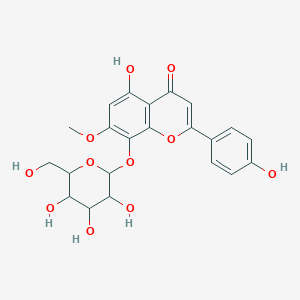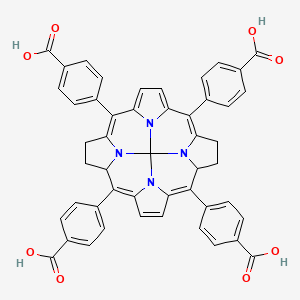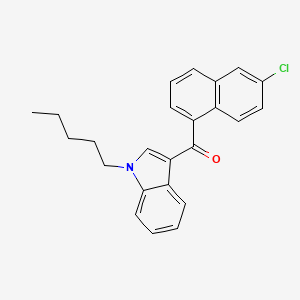
5,4'-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone
描述
5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants and are known for their antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes hydroxyl and methoxy groups, as well as a glucopyranosyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate flavonoid backbone, which can be derived from natural sources or synthesized de novo.
Hydroxylation and Methoxylation: The introduction of hydroxyl and methoxy groups is achieved through selective hydroxylation and methoxylation reactions. These reactions often require specific catalysts and reaction conditions to ensure regioselectivity.
Glycosylation: The final step involves the attachment of the glucopyranosyl moiety. This is typically done using glycosyl donors and acceptors in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the flavonoid backbone, followed by chemical modification to introduce the desired functional groups.
化学反应分析
Types of Reactions
5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce deoxygenated derivatives.
科学研究应用
5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are relevant in various biological processes.
Medicine: Research focuses on its potential therapeutic effects, including anticancer and hepatoprotective activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells through various signaling pathways, including the activation of caspases and the inhibition of cell proliferation.
相似化合物的比较
Similar Compounds
5,6’-Dihydroxy-7,8-dimethoxyflavone-2’-O-beta-D-glucopyranoside: Similar in structure but with different hydroxylation and methoxylation patterns.
5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside: Another flavonoid with a similar glucopyranosyl moiety but different hydroxylation sites.
Uniqueness
5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone is unique due to its specific combination of hydroxyl, methoxy, and glucopyranosyl groups, which confer distinct biological activities and chemical reactivity.
属性
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFXIXFPSFIBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






